4-Amino-5-chloro-2-methoxybenzamide

Pharmaceutical Quality Control Reference Standard ANDA Filing

4-Amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7, MW 200.62, C₈H₉ClN₂O₂) is the des-diethylaminoethyl core of metoclopramide, bearing the signature 4-amino-5-chloro-2-methoxy substitution pattern on a benzamide nucleus. It is officially designated as Metoclopramide Impurity 7 and is supplied as a fully characterized reference standard with traceability to USP/EP pharmacopeial standards for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in Abbreviated New Drug Applications (ANDA).

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 24190-74-7
Cat. No. B2938741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-2-methoxybenzamide
CAS24190-74-7
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)N)Cl)N
InChIInChI=1S/C8H9ClN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12)
InChIKeyBRXXTVNYHGGBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7): Core Scaffold and Pharmacopeial Reference Standard


4-Amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7, MW 200.62, C₈H₉ClN₂O₂) is the des-diethylaminoethyl core of metoclopramide, bearing the signature 4-amino-5-chloro-2-methoxy substitution pattern on a benzamide nucleus . It is officially designated as Metoclopramide Impurity 7 and is supplied as a fully characterized reference standard with traceability to USP/EP pharmacopeial standards for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in Abbreviated New Drug Applications (ANDA) . The compound itself exhibits low intrinsic pharmacological potency in vitro and is not active in vivo; its primary value lies in serving as the validated scaffold from which potent, selective 5-HT₄ receptor agonists and dual D₂/5-HT₃ antagonists are constructed through N-side-chain derivatization .

Why 4-Amino-5-chloro-2-methoxybenzamide Cannot Be Replaced by Its Acid Analog or Des-amino Variants


The 4-amino-5-chloro-2-methoxy substitution pattern and the primary benzamide terminus are both functionally non-interchangeable. Replacing the benzamide with 4-amino-5-chloro-2-methoxybenzoic acid (Metoclopramide EP Impurity C, CAS 7206-70-4) alters both the pharmacopeial impurity-tracking fidelity and the synthetic entry point, as the carboxylic acid requires activation for amide coupling whereas the benzamide can serve directly as an amine nucleophile or be hydrolyzed on demand . Removing the 4-amino group (yielding 5-chloro-2-methoxybenzamide) abolishes the hydrogen-bond donor capacity essential for D₂ and 5-HT₃ receptor affinity in derivatives, while omission of the 5-chloro substituent eliminates a critical hydrophobic contact demonstrated in SAR studies . The 2-methoxy group is also electronically tuned: substituting with 2-ethoxy alters gastric prokinetic potency and shifts the D₂/5-HT₄ selectivity balance as shown in direct comparative gastrokinetic SAR series .

Quantitative Differentiation Evidence for 4-Amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7)


Pharmacopeial Reference Standard Identity: Impurity 7 vs. Impurity C (Acid Analog)

As Metoclopramide Impurity 7, 4-amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7) is supplied with full characterization data packages (COA, ¹H-NMR, MS, HPLC purity, IR, UV) compliant with regulatory guidelines and is explicitly designated for ANDA method validation and QC applications with traceability to USP or EP pharmacopeial standards . In contrast, 4-amino-5-chloro-2-methoxybenzoic acid (Metoclopramide EP Impurity C, CAS 7206-70-4) tracks a different degradation pathway—amide hydrolysis to the carboxylic acid—and is supplied at a lower typical purity specification of >95% . The benzamide Impurity 7 is available at purities of 98% (Clearsynth MSDS) and 99% HPLC (RHINO brand) with comprehensive spectroscopic documentation, providing higher confidence for quantitative NMR and HPLC system suitability testing .

Pharmaceutical Quality Control Reference Standard ANDA Filing Pharmacopeial Traceability

Scaffold Selectivity Window: 5-HT₄ Receptor Preference Over D₂ and hERG in the DA-6886 Derivative

The 4-amino-5-chloro-2-methoxybenzamide scaffold, when derivatized at the amide nitrogen (as in DA-6886, the N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl) derivative), achieves a pronounced selectivity window: mean pKi values of 7.1, 7.5, and 7.9 for human 5-HT₄ₐ, 5-HT₄b, and 5-HT₄d receptor splice variants, respectively, with no significant affinity for the dopamine D₂ receptor . This contrasts sharply with metoclopramide—the N-diethylaminoethyl derivative of the same scaffold—which exhibits potent D₂ antagonism (Ki ~100-200 nM) that underlies its extrapyramidal side-effect liability . Furthermore, DA-6886 demonstrates a ~1,000-fold selectivity window for 5-HT₄ over hERG channels (hERG pIC₅₀ = 4.3 vs. 5-HT₄ pKi = 7.1-7.9), a critical cardiac safety margin not achievable with the parent metoclopramide scaffold . The unsubstituted parent scaffold (CAS 24190-74-7) itself shows low potency in vitro and no in vivo activity, confirming that the scaffold provides receptor recognition capability but requires appropriate side-chain engineering to unlock selective agonist pharmacology .

Serotonin 5-HT₄ Receptor Selectivity Profiling hERG Safety Gastroprokinetic

SAR-Validated Substitution Pattern: 4-Amino and 5-Chloro Groups Are Independently Essential for D₂/5-HT₃ Dual Affinity

Systematic SAR studies on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives demonstrate that the 4-amino group is a critical hydrogen-bond donor for D₂ and 5-HT₃ receptor binding, while the 5-chloro substituent provides a key hydrophobic contact . In the broader gastrokinetic benzamide literature, compounds retaining the full 4-amino-5-chloro-2-methoxy triad (such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, compound 17) showed potent and selective gastric prokinetic activity with weak D₂ antagonism, whereas modifications at any single position of the triad led to substantial loss of activity . The 3-aza (pyridyl) analogues of this scaffold retained both D₂ and 5-HT₃ receptor affinity, confirming that the 4-amino-5-chloro-2-methoxy substitution pattern is pharmacophorically robust even when the aromatic ring electronics are modulated . This validated pharmacophore model means that 4-amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7) represents the minimal active recognition unit, making it the preferred starting material over des-amino (5-chloro-2-methoxybenzamide), des-chloro (4-amino-2-methoxybenzamide), or regioisomeric variants for constructing receptor-targeted benzamide libraries.

Structure-Activity Relationship Dopamine D₂ Receptor Serotonin 5-HT₃ Receptor Benzamide Pharmacophore

Methoxy vs. Ethoxy Substituent Differentiation: Divergent Gastrokinetic Potency and D₂ Selectivity Profiles

In a direct head-to-head SAR series encompassing both 4-amino-5-chloro-2-methoxy- and 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides (compounds 11-64), the 2-ethoxy analogue 57b (4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide) was found to be equipotent to the 4-fluorobenzyl reference compound AS-4370 in gastric emptying assays while being completely free from D₂ receptor antagonistic activity in both in vitro ([³H]spiperone binding) and in vivo (apomorphine-induced emesis in dogs) tests . By contrast, 2-methoxy analogues in the same series retained measurable, albeit weak, D₂ antagonism alongside their gastrokinetic activity. This structure-activity divergence demonstrates that the 2-methoxy and 2-ethoxy scaffolds are not interchangeable for all pharmacological endpoints: the 2-methoxy scaffold favors a balanced D₂/5-HT₄ profile suitable for antiemetic development (as in metoclopramide), while the 2-ethoxy scaffold provides a cleaner 5-HT₄-selective prokinetic profile . For researchers developing selective 5-HT₄ agonists, the ethoxy scaffold would be preferred; for dual D₂/5-HT₃ antagonist programs, the methoxy scaffold (CAS 24190-74-7) remains the validated starting point.

Gastroprokinetic Activity 2-Alkoxy Substituent SAR In Vivo Gastric Emptying D₂ Receptor Antagonism

Synthetic Intermediate Dual Functionality: Benzamide vs. Carboxylic Acid Entry Points for Library Synthesis

4-Amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7) provides a unique dual synthetic functionality not available from the corresponding carboxylic acid (CAS 7206-70-4): it can serve directly as an amine nucleophile in N-alkylation reactions (reacting via the 4-amino group with alkyl halides) while also being convertible to the acid through controlled hydrolysis, or it can be used as a benchmark for amide coupling when the carboxylic acid is activated . The benzamide-to-acid interconversion is documented in the metabolic literature: incubation of clebopride [N-(1-benzylpiperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide] with rabbit liver homogenates yields both 4-amino-5-chloro-2-methoxybenzoic acid and N-debenzylated metabolites, confirming the hydrolytic lability of the amide bond in biological systems and enabling synthetic mimicry of metabolic pathways . In industrial-scale synthesis of metoclopramide, the preparation route proceeds through the benzamide intermediate directly—the patent literature (DE1960130B2) describes the stepwise conversion of para-aminosalicylic acid through methylation, chlorination, and amidation to yield 4-amino-5-chloro-2-methoxybenzamide, which is then alkylated with diethylaminoethyl chloride to afford metoclopramide . This positions the benzamide as the penultimate intermediate, one step closer to the final API than the carboxylic acid, thereby reducing synthetic step count and improving overall yield for metoclopramide and related N-substituted benzamide drug candidates.

Amide Coupling Synthetic Intermediate Library Synthesis Derivatization Efficiency

Optimal Application Scenarios for 4-Amino-5-chloro-2-methoxybenzamide (CAS 24190-74-7) Based on Quantitative Evidence


ANDA Filing and Pharmacopeial Method Validation for Metoclopramide Formulations

As Metoclopramide Impurity 7, this compound is purpose-built for ANDA regulatory submissions requiring impurity profiling with full traceability to USP/EP standards. The 98-99% HPLC purity with comprehensive characterization (NMR, MS, IR, UV) enables direct use as a system suitability standard and spike-and-recovery reference in stability-indicating UPLC methods for metoclopramide API and finished dosage forms . Unlike the acid analog (Impurity C), which tracks only the hydrolytic degradation pathway, Impurity 7 monitors the des-alkylation pathway that produces the intact pharmacophoric core, providing complementary degradation product coverage essential for ICH-compliant stability studies.

Medicinal Chemistry Library Synthesis Targeting D₂/5-HT₃ Dual Antagonists

For programs developing broad-spectrum antiemetics or gastroprokinetic agents with a D₂/5-HT₃ dual mechanism, the 2-methoxy scaffold (CAS 24190-74-7) is the validated starting material. The SAR evidence confirms that the 4-amino-5-chloro-2-methoxy triad is the minimal pharmacophore for D₂ and 5-HT₃ receptor recognition , and the benzamide terminus enables one-step N-alkylation with diverse aminoalkyl halides to generate focused libraries. This scaffold has yielded clinically used agents (metoclopramide, clebopride) and late-stage candidates, validating the translational relevance of this chemotype for programs prioritizing dual-receptor pharmacology over single-target selectivity.

Scaffold-Hopping and 3-Aza Analogue Exploration for Metabolic Stability Improvement

The demonstration that 3-aza (pyridyl) analogues of 4-amino-5-chloro-2-methoxybenzamide retain D₂ and 5-HT₃ receptor affinity positions this scaffold as the benchmark for scaffold-hopping campaigns aimed at improving metabolic stability while preserving pharmacology. Researchers can use the parent benzamide (CAS 24190-74-7) as a control compound in parallel synthesis of pyridyl, pyrimidyl, or other heteroaromatic analogues, with the known receptor affinity retention providing a defined baseline for assessing whether heterocyclic replacements degrade or enhance target engagement.

Metabolic Pathway Elucidation and In Vitro Metabolite Identification

The compound serves as both a synthetic precursor and a metabolic product in the benzamide prokinetic class. In clebopride metabolism studies, 4-amino-5-chloro-2-methoxybenzamide derivatives were identified as N-debenzylation and amide hydrolysis products using mass spectrometry . Procuring the authentic benzamide standard (CAS 24190-74-7) enables definitive structural confirmation of putative metabolites through co-injection and spectral matching in LC-MS/MS metabolite identification workflows, an application not feasible with the acid analog or des-amino variants that produce different fragmentation patterns.

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